![molecular formula C14H14N2O3 B5791742 3-methyl-N'-[(2-methyl-3-furoyl)oxy]benzenecarboximidamide](/img/structure/B5791742.png)
3-methyl-N'-[(2-methyl-3-furoyl)oxy]benzenecarboximidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methyl-N'-[(2-methyl-3-furoyl)oxy]benzenecarboximidamide is a chemical compound that has gained significant attention in the field of scientific research. It is commonly referred to as MFCI and is an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. In
作用機序
The mechanism of action of MFCI is not fully understood. However, it is believed that MFCI exerts its biological effects through the inhibition of various enzymes and signaling pathways. MFCI has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins. Prostaglandins are known to play a role in inflammation and pain. By inhibiting COX-2, MFCI may help to reduce inflammation and pain.
Biochemical and Physiological Effects:
MFCI has been shown to have a number of biochemical and physiological effects. It has been found to exhibit antioxidant properties, which may help to protect cells from oxidative damage. MFCI has also been shown to inhibit the growth of cancer cells and induce apoptosis (cell death) in cancer cells. In addition, MFCI has been found to have anti-inflammatory properties, which may help to reduce inflammation and pain.
実験室実験の利点と制限
One of the advantages of using MFCI in lab experiments is that it is a relatively stable compound that can be synthesized in large quantities. MFCI is also relatively easy to handle and can be stored for extended periods of time without significant degradation. However, one of the limitations of using MFCI in lab experiments is that it may not be suitable for all types of experiments. For example, MFCI may not be suitable for experiments that require the use of living organisms.
将来の方向性
There are several future directions for research on MFCI. One potential direction is to investigate the potential of MFCI as a therapeutic agent for the treatment of various diseases. Another potential direction is to explore the mechanism of action of MFCI in more detail. Additionally, further research could be conducted to investigate the potential of MFCI as a precursor for the synthesis of new pharmaceuticals and agrochemicals.
合成法
MFCI can be synthesized through a multi-step process starting from 3-nitroaniline. The first step involves the reduction of 3-nitroaniline to 3-aminoaniline, which is then subjected to a series of reactions to yield MFCI. One of the most commonly used methods for synthesizing MFCI is the reaction of 3-nitroaniline with 2-methyl-3-furoic acid chloride in the presence of a base such as triethylamine.
科学的研究の応用
MFCI has a wide range of applications in scientific research. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. MFCI has been found to exhibit anti-inflammatory, antioxidant, and anti-tumor properties. It has also been shown to have potential as a therapeutic agent for the treatment of various diseases such as cancer, diabetes, and Alzheimer's.
特性
IUPAC Name |
[(Z)-[amino-(3-methylphenyl)methylidene]amino] 2-methylfuran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c1-9-4-3-5-11(8-9)13(15)16-19-14(17)12-6-7-18-10(12)2/h3-8H,1-2H3,(H2,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFUCNBMJRQFELZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=NOC(=O)C2=C(OC=C2)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)/C(=N/OC(=O)C2=C(OC=C2)C)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
38 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49728456 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-chlorophenyl)-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B5791673.png)
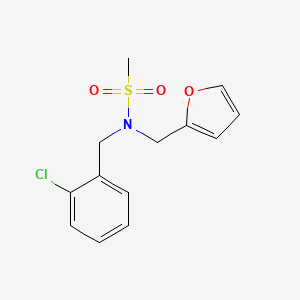
![N-isopropyl-2-[(phenylsulfonyl)amino]benzamide](/img/structure/B5791692.png)
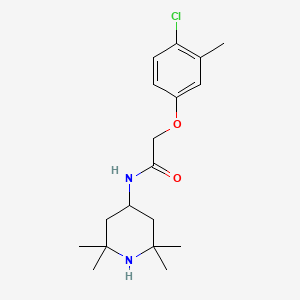


![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-methylbutanamide](/img/structure/B5791715.png)
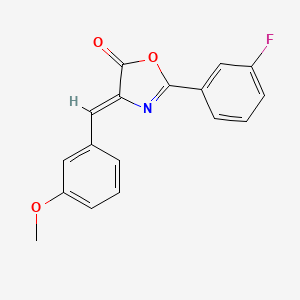
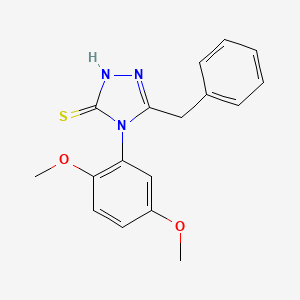
![N-[(4-methoxy-1-naphthyl)methyl]-4-methylaniline](/img/structure/B5791749.png)
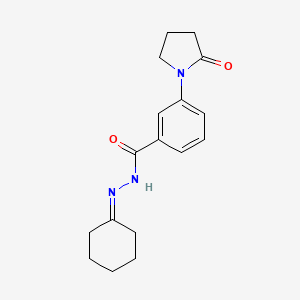
![N-{[(3-chlorophenyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B5791758.png)
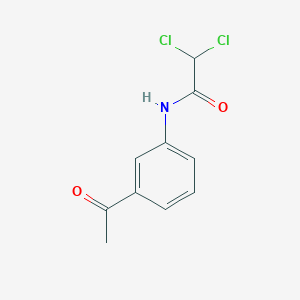
![N-[2-(2,4-dichlorophenoxy)acetyl]-4-morpholinecarboxamide](/img/structure/B5791769.png)